molecular formula C26H25NO6S B14956035 (6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

(6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

Cat. No.: B14956035
M. Wt: 479.5 g/mol
InChI Key: NBENICRVKZFFOO-UHFFFAOYSA-N
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Description

(6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a complex organic compound that features a benzo[c]chromene core, a sulfonylamino group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core, which can be synthesized through a series of cyclization reactions. The sulfonylamino group is then introduced via sulfonylation reactions using reagents like sulfonyl chlorides. Finally, the hexanoate ester is formed through esterification reactions involving hexanoic acid and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvent systems are carefully chosen to ensure the purity of the final product. Advanced purification techniques like chromatography and crystallization are often used to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins, affecting their function. Additionally, the benzo[c]chromene core can interact with nucleic acids, potentially influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity provides opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C26H25NO6S/c1-3-4-9-23(27-34(30,31)19-13-10-17(2)11-14-19)26(29)32-18-12-15-21-20-7-5-6-8-22(20)25(28)33-24(21)16-18/h5-8,10-16,23,27H,3-4,9H2,1-2H3

InChI Key

NBENICRVKZFFOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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